SBP-7455 vs. SBI-0206965: Direct Head-to-Head Comparison of ULK1/2 Binding Affinity
In the original medicinal chemistry optimization study, SBP-7455 (compound 26) demonstrated improved binding affinity for ULK1/2 compared with the predecessor tool compound SBI-0206965 [1]. The biochemical IC50 values for SBP-7455 are 13 nM (ULK1) and 476 nM (ULK2) in ADP-Glo assays [2], whereas SBI-0206965 exhibits IC50 values of 108 nM (ULK1) and 711 nM (ULK2) under comparable biochemical conditions [3]. This represents an 8.3-fold improvement in ULK1 potency and a 1.5-fold improvement in ULK2 potency.
| Evidence Dimension | Biochemical IC50 for ULK1 and ULK2 inhibition |
|---|---|
| Target Compound Data | ULK1 IC50 = 13 nM; ULK2 IC50 = 476 nM |
| Comparator Or Baseline | SBI-0206965: ULK1 IC50 = 108 nM; ULK2 IC50 = 711 nM |
| Quantified Difference | 8.3-fold lower IC50 for ULK1; 1.5-fold lower IC50 for ULK2 |
| Conditions | ADP-Glo kinase assay using recombinant human ULK1 and ULK2 enzymes |
Why This Matters
The 8.3-fold enhanced ULK1 potency reduces required working concentrations, minimizing off-target kinase engagement and improving assay signal-to-noise in cellular autophagy studies.
- [1] Ren, H., Bakas, N. A., Vamos, M., Chaikuad, A., Limpert, A. S., Wimer, C. D., Brun, S. N., Lambert, L. J., Tautz, L., Celeridad, M., Sheffler, D. J., Knapp, S., Shaw, R. J., & Cosford, N. D. P. (2020). Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer. Journal of Medicinal Chemistry, 63(23), 14609–14625. View Source
- [2] MedChemExpress. (n.d.). SBP-7455 Product Datasheet. View Source
- [3] Adooq Bioscience. (n.d.). SBI-0206965 (A15795) Product Datasheet. View Source
